molecular formula C11H13IO4 B123644 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one CAS No. 142260-70-6

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

Cat. No.: B123644
CAS No.: 142260-70-6
M. Wt: 336.12 g/mol
InChI Key: NATGCBBISNEFGA-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one is an organic peroxide compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a tert-butylperoxy group attached to a benziodoxolone core, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

The synthesis of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one typically involves the reaction of benziodoxolone with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.

    Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.

    Biology: Its oxidative properties make it useful in studying oxidative stress and related biological processes.

    Industry: It is used in polymerization processes and as a curing agent for resins and plastics.

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one can be compared with other organic peroxides, such as:

    tert-Butyl hydroperoxide: Similar in structure but lacks the benziodoxolone core.

    Di-tert-butyl peroxide: Another organic peroxide with different reactivity and applications.

    Benzoyl peroxide: Commonly used in acne treatment and polymerization processes.

The uniqueness of this compound lies in its combination of the tert-butylperoxy group and the benziodoxolone core, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-tert-butylperoxy-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-11(2,3)15-16-12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATGCBBISNEFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOI1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453209
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142260-70-6
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
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Reactant of Route 6
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